4-(1,2-Dibromoethylidene)oxane
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Overview
Description
4-(1,2-Dibromoethylidene)oxane is an organic compound characterized by the presence of a dibromoethylidene group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dibromoethylidene)oxane typically involves the halogenation of an oxane derivative. One common method is the reaction of an oxane compound with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. For example, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives, which can then be further brominated to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dibromoethylidene)oxane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of debrominated or partially reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines in polar solvents.
Major Products Formed
Oxidation: Diols, carboxylic acids, and other oxidized derivatives.
Reduction: Debrominated compounds, partially reduced derivatives.
Substitution: Substituted oxane derivatives with various functional groups.
Scientific Research Applications
4-(1,2-Dibromoethylidene)oxane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,2-Dibromoethylidene)oxane involves its interaction with various molecular targets. The dibromoethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(1,2-Dichloroethylidene)oxane: Similar structure but with chlorine atoms instead of bromine.
4-(1,2-Diiodoethylidene)oxane: Similar structure but with iodine atoms instead of bromine.
4-(1,2-Difluoroethylidene)oxane: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
4-(1,2-Dibromoethylidene)oxane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms can participate in specific chemical reactions, making this compound valuable for certain applications in organic synthesis and material science .
Properties
IUPAC Name |
4-(1,2-dibromoethylidene)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O/c8-5-7(9)6-1-3-10-4-2-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWBOBOXMAFEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=C(CBr)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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